Technical Whitepaper: rac Xanthoanthrafil-d3 – Structural Characterization, Physical Properties, and Analytical Applications
Technical Whitepaper: rac Xanthoanthrafil-d3 – Structural Characterization, Physical Properties, and Analytical Applications
Executive Summary
The proliferation of undeclared synthetic phosphodiesterase type 5 (PDE5) inhibitors in "natural" dietary supplements poses a severe public health risk[1][2]. To combat this, regulatory and analytical laboratories require highly specific, robust quantification methods. rac Xanthoanthrafil-d3 (also known as Benzamidenafil-d3) is a stable isotope-labeled internal standard (SIL-IS) engineered specifically for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of complex matrices[2][3]. By incorporating a deuterium label, this compound perfectly mimics the physicochemical behavior of the target analyte while providing a distinct mass shift, thereby serving as a self-validating control against matrix-induced ion suppression and extraction losses[4].
Chemical Structure and Isotopic Design
Xanthoanthrafil (Benzamidenafil) features a highly functionalized benzamide core designed to occupy the catalytic pocket of the PDE5 enzyme[1]. The structural nomenclature for the deuterated standard is N-[(3,4-Dimethoxyphenyl)methyl]-2-[(1-hydroxypropan-2-yl)amino]-5-nitrobenzamide-d3[1][3].
Structural Causality & Design Rationale
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Dimethoxybenzyl Moiety: Confers lipophilicity, essential for penetrating the hydrophobic sub-pocket of the PDE5 active site[1].
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Nitro Group: Acts as a strong electron-withdrawing group, modulating the basicity of the adjacent secondary amine and stabilizing the molecule's conformation.
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Isotopic Labeling (+3 Da Shift): The incorporation of three deuterium atoms (typically on the aliphatic methyl groups) increases the molecular weight by exactly 3 Da (from 389.40 g/mol to 392.42 g/mol ). Causality: A minimum mass shift of +3 Da is critical in MS/MS applications to ensure that the natural 13 C/ 15 N isotopic envelope of the unlabeled analyte does not interfere with the internal standard's signal, ensuring absolute quantitative accuracy[5][6].
Physical and Chemical Properties
Understanding the physicochemical properties of rac Xanthoanthrafil-d3 is fundamental for optimizing extraction solvents and chromatographic mobile phases[6].
| Property | Value / Description | Analytical Implication |
| CAS Number | 1216710-83-6[7] | Unique identifier for the deuterated standard. |
| Molecular Formula | C 19 H 20 D 3 N 3 O 6 [3] | Defines the +3 Da isotopic mass shift. |
| Molecular Weight | 392.42 g/mol | Target precursor ion for ESI+ is m/z 393.4 [M+H] + . |
| Appearance | Pale Yellow Solid[8][9] | Indicates extended conjugation from the nitro-aromatic system. |
| Solubility | Soluble in Methanol, DMSO; Poor in Water[6][8] | Necessitates organic solvent extraction (e.g., Methanol) to disrupt protein binding in supplement matrices[6]. |
Pharmacological Context: Mechanism of Action
While rac Xanthoanthrafil-d3 is used analytically, its unlabeled counterpart is a potent PDE5 inhibitor[10]. It competitively binds to the PDE5 enzyme, preventing the hydrolysis of cyclic guanosine monophosphate (cGMP) into inactive 5'-GMP. The resulting accumulation of cGMP activates Protein Kinase G (PKG), leading to intracellular calcium depletion and subsequent smooth muscle relaxation[1][10].
Caption: Nitric Oxide/cGMP signaling pathway illustrating targeted PDE5 inhibition by Xanthoanthrafil.
Analytical Methodologies: Self-Validating Protocols
Dietary supplements (particularly soft-gels) are notoriously complex, containing high levels of lipids, waxes, and proteins that cause severe ion suppression in mass spectrometry[4]. The following protocol utilizes Enhanced Matrix Removal-Lipid (EMR-Lipid) dispersive solid-phase extraction (dSPE) coupled with UHPLC-MS/MS[4].
Step-by-Step Methodology: UHPLC-MS/MS Matrix Extraction
1. Matrix Homogenization:
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Action: Weigh 1.0 g of the dietary supplement (capsule contents or pulverized tablet) into a 50 mL centrifuge tube[2].
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Causality: Ensures uniform distribution of the matrix, mitigating localized concentration variances.
2. SIL-IS Fortification (Self-Validation Step):
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Action: Spike the sample with 50 µL of a 1 µg/mL rac Xanthoanthrafil-d3 working solution.
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Causality: Adding the internal standard before extraction ensures that any physical loss of the analyte during cleanup, or any ionization suppression during MS analysis, is proportionally mirrored by the SIL-IS. The final quantification relies on the peak area ratio (Analyte/SIL-IS), creating a self-correcting, self-validating system[2].
3. Solvent Extraction:
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Action: Add 10 mL of 100% Methanol. Vortex for 2 minutes and sonicate for 15 minutes at room temperature[6].
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Causality: Methanol effectively disrupts hydrophobic interactions between the drug and matrix excipients while precipitating large proteins[6].
4. EMR-Lipid dSPE Cleanup:
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Action: Transfer 5 mL of the supernatant to a dSPE tube containing EMR-Lipid sorbent. Vortex thoroughly and centrifuge at 4000 rpm for 5 minutes[4].
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Causality: EMR-Lipid selectively traps unbranched aliphatic chains (lipids) via size-exclusion and hydrophobic interactions. The bulky, polycyclic structure of Xanthoanthrafil-d3 cannot enter the sorbent pores, remaining in the supernatant. This drastically reduces matrix effects and prolongs the UHPLC column lifespan[4].
5. UHPLC-MS/MS Analysis:
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Action: Inject 2 µL of the filtered extract onto a C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm) maintained at 30 °C[5]. Use a gradient mobile phase of 0.1% formic acid in water (A) and methanol (B)[5][6].
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Causality: Formic acid acts as a proton donor, maximizing the ionization efficiency of the secondary amine in Xanthoanthrafil-d3 to form the [M+H] + precursor ion in ESI+ mode[5].
Caption: Analytical workflow for quantifying PDE5 adulterants using rac Xanthoanthrafil-d3 as a SIL-IS.
References
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Wikipedia. Benzamidenafil. Retrieved from:[Link]
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Chemsrc. rac Xanthoanthrafil-d3 | CAS#:1216710-83-6. Retrieved from:[Link]
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MDPI (Foods). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. Retrieved from: [Link]
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PubMed Central (PMC). Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS. Retrieved from:[Link]
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MDPI (Molecules). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. Retrieved from:[Link]
Sources
- 1. Benzamidenafil - Wikipedia [en.wikipedia.org]
- 2. usp.org [usp.org]
- 3. usbio.net [usbio.net]
- 4. Efficient Matrix Cleanup of Soft-Gel-Type Dietary Supplements for Rapid Screening of 92 Illegal Adulterants Using EMR-Lipid dSPE and UHPLC-Q/TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements [mdpi.com]
- 7. rac Xanthoanthrafil-d3 | CAS#:1216710-83-6 | Chemsrc [chemsrc.com]
- 8. CAS 1020251-53-9: Xanthoanthrafil | CymitQuimica [cymitquimica.com]
- 9. |1216710-83-6|æ åå|å¯¹ç §å|ç§ç è¯å-æå¤©å¾·çç© [sinostandards.net]
- 10. medchemexpress.com [medchemexpress.com]
